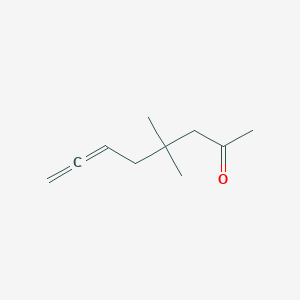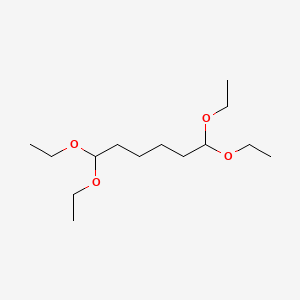
Hexane, 1,1,6,6-tetraethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,1,6,6-tetraethoxy- is an organic compound with the molecular formula C14H30O4 It is a derivative of hexane, where four ethoxy groups are attached to the first and sixth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1,1,6,6-tetraethoxy- can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS). The process involves the reaction of TEOS with diethoxy (diisocyanato)silane under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of hexane, 1,1,6,6-tetraethoxy- involves large-scale hydrolysis and condensation reactions. The process is optimized to achieve high yields and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are essential to maintain the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,1,6,6-tetraethoxy- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form polysiloxanes.
Oxidation and Reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Hexane, 1,1,6,6-tetraethoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxanes and other silicon-based compounds.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of hexane, 1,1,6,6-tetraethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo hydrolysis to release ethanol, which can further interact with cellular components.
Comparación Con Compuestos Similares
Hexane, 1,1,6,6-tetraethoxy- can be compared with other similar compounds such as:
Hexaethoxydisiloxane (HEDS): Similar in structure but with different reactivity and applications.
Tetraethoxysilane (TEOS): A precursor in the synthesis of hexane, 1,1,6,6-tetraethoxy- and used in similar applications.
Conclusion
Hexane, 1,1,6,6-tetraethoxy- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
3975-12-0 |
|---|---|
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1,1,6,6-tetraethoxyhexane |
InChI |
InChI=1S/C14H30O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
OTAIXAVNCGHMKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCCC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



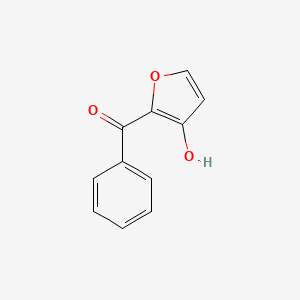
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
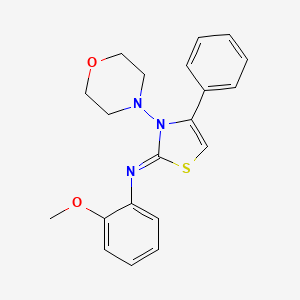
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
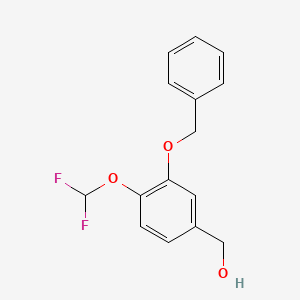

![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
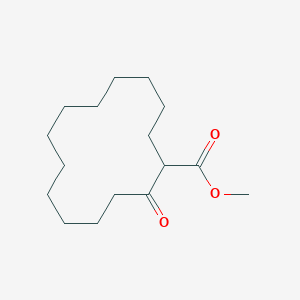
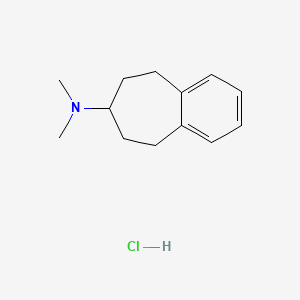
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
